molecular formula C12H18ClN5O B13960483 Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- CAS No. 55477-34-4

Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl-

Cat. No.: B13960483
CAS No.: 55477-34-4
M. Wt: 283.76 g/mol
InChI Key: PPXIIWYEVFSUCR-UHFFFAOYSA-N
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Description

Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-dicarbonyl compound, the pyrimidine ring can be formed through cyclization reactions.

    Introduction of Substituents: The acetylamino, chloro, and methylpiperazino groups can be introduced through substitution reactions using appropriate reagents and catalysts.

    Final Modifications: The final product may require purification and characterization using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry

Pyrimidine derivatives are widely used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, pyrimidine derivatives are studied for their interactions with nucleic acids and proteins. They are also used as probes and inhibitors in biochemical assays.

Medicine

Pyrimidine derivatives have significant medicinal applications, including as antiviral, anticancer, and antimicrobial agents. They are key components in drugs such as antiviral medications and chemotherapeutic agents.

Industry

In the industrial sector, pyrimidine derivatives are used in the production of dyes, pigments, and polymers. They also find applications in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of pyrimidine derivatives depends on their specific structure and target. Generally, they may interact with enzymes, receptors, or nucleic acids to exert their effects. For example, some pyrimidine derivatives inhibit enzyme activity by binding to the active site, while others may interfere with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Similar in structure but with different chemical properties and applications.

    Purine Derivatives: Contain a fused pyrimidine-imidazole ring system and are important in biochemistry.

    Triazine Derivatives: Contain a six-membered ring with three nitrogen atoms and have applications in agriculture and industry.

Uniqueness

Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- is unique due to its specific substituents, which may confer distinct chemical and biological properties. These unique features can make it a valuable compound for specific applications in research and industry.

Properties

CAS No.

55477-34-4

Molecular Formula

C12H18ClN5O

Molecular Weight

283.76 g/mol

IUPAC Name

N-[4-chloro-5-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]acetamide

InChI

InChI=1S/C12H18ClN5O/c1-8-10(13)15-12(14-9(2)19)16-11(8)18-6-4-17(3)5-7-18/h4-7H2,1-3H3,(H,14,15,16,19)

InChI Key

PPXIIWYEVFSUCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)NC(=O)C)N2CCN(CC2)C

Origin of Product

United States

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